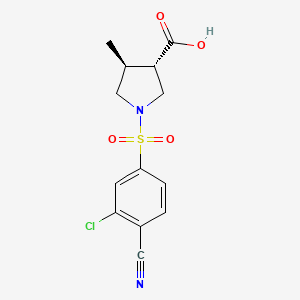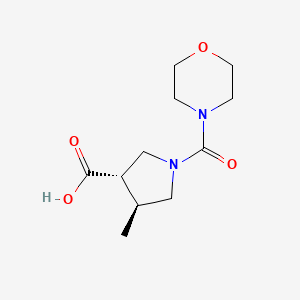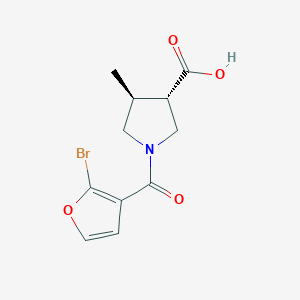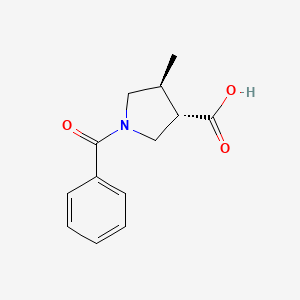
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, it prevents them from carrying out their normal functions, which can lead to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid are dependent on the specific targets that it inhibits. In general, this compound has been shown to have potential therapeutic effects in the treatment of cancer, diabetes, and other diseases. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool compound for drug discovery. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity and lack of solubility.
Orientations Futures
There are numerous future directions for research on (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of the targets that this compound inhibits. Another area of interest is the exploration of new targets for this compound, which may lead to the discovery of new therapeutic applications. Additionally, research on the toxicity and pharmacokinetics of this compound may help to determine its suitability for use in vivo.
Méthodes De Synthèse
The synthesis of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid involves the reaction of 3-chloro-4-cyanobenzene sulfonamide with (S)-4-methylpyrrolidine-3-carboxylic acid in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in numerous scientific studies as a tool compound for drug discovery. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various disease processes. For example, this compound has been used to develop inhibitors of the protein kinase CK2, which is implicated in cancer and other diseases. It has also been used to develop inhibitors of the enzyme dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-8-6-16(7-11(8)13(17)18)21(19,20)10-3-2-9(5-15)12(14)4-10/h2-4,8,11H,6-7H2,1H3,(H,17,18)/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSJWDBYHBKBBP-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)



![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)



